molecular formula C19H35N3O4 B6988914 Tert-butyl 4,7-di(butanoyl)-1,4,7-triazonane-1-carboxylate

Tert-butyl 4,7-di(butanoyl)-1,4,7-triazonane-1-carboxylate

Cat. No.: B6988914
M. Wt: 369.5 g/mol
InChI Key: UOUMXEKOBMNFKX-UHFFFAOYSA-N
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Description

Tert-butyl 4,7-di(butanoyl)-1,4,7-triazonane-1-carboxylate: is a synthetic organic compound that belongs to the class of triazonane derivatives This compound is characterized by its unique structure, which includes a tert-butyl group, two butanoyl groups, and a triazonane ring

Properties

IUPAC Name

tert-butyl 4,7-di(butanoyl)-1,4,7-triazonane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35N3O4/c1-6-8-16(23)20-10-11-21(17(24)9-7-2)13-15-22(14-12-20)18(25)26-19(3,4)5/h6-15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUMXEKOBMNFKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CCN(CC1)C(=O)OC(C)(C)C)C(=O)CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4,7-di(butanoyl)-1,4,7-triazonane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazonane Ring: The triazonane ring can be synthesized through a cyclization reaction involving appropriate amine precursors.

    Introduction of Butanoyl Groups: The butanoyl groups are introduced through acylation reactions using butanoyl chloride in the presence of a base such as pyridine.

    Addition of the Tert-butyl Group: The tert-butyl group is introduced via alkylation using tert-butyl bromide and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4,7-di(butanoyl)-1,4,7-triazonane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted triazonane derivatives.

Scientific Research Applications

Tert-butyl 4,7-di(butanoyl)-1,4,7-triazonane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl 4,7-di(butanoyl)-1,4,7-triazonane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4,7-di(butanoyl)-1,4,7-triazonane-1-carboxylate: can be compared with other triazonane derivatives such as:

Uniqueness

  • The presence of butanoyl groups in this compound imparts unique chemical properties, such as increased hydrophobicity and specific reactivity patterns, distinguishing it from other similar compounds.

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